molecular formula C7H8BrNO B184077 2-Bromo-6-ethoxypyridine CAS No. 4645-11-8

2-Bromo-6-ethoxypyridine

Cat. No.: B184077
CAS No.: 4645-11-8
M. Wt: 202.05 g/mol
InChI Key: UOYDOTUNXZKLMI-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxypyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the second position and an ethoxy group is attached at the sixth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxypyridine typically involves the bromination of 6-ethoxypyridine. One common method includes the reaction of 6-ethoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-ethoxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-ethoxypyridine.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 2-ethoxypyridine.

Scientific Research Applications

2-Bromo-6-ethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is used in the development of drugs targeting specific enzymes or receptors.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxypyridine involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved include nucleophilic attack, coordination with metal centers, and redox reactions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-ethoxypyridine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. The ethoxy group can undergo various transformations, making the compound versatile for different synthetic applications. Additionally, the bromine atom provides a site for further functionalization, enhancing its utility in organic synthesis .

Properties

IUPAC Name

2-bromo-6-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYDOTUNXZKLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360870
Record name 2-Bromo-6-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4645-11-8
Record name 2-Bromo-6-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-ethoxypyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium ethoxide (1.5 g, 63 mmol sodium, in ethanol (30 ml)) was added to 2,6-dibromopyridine (15 g, 63 mmol) in toluene (150 ml) at ambient temperature under nitrogen, and the reaction heated under reflux for 5 hours. The cooled mixture was diluted with water (100 ml), and extracted with ethyl acetate (2×100 ml). The combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo. The residue was purified by column chromatography on silica gel using pentane/ethyl acetate (100:0 to 95:5) as eluant to give the title compound as a yellow oil, (quantitative).
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30 mL
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15 g
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Synthesis routes and methods III

Procedure details

Sodium (0.48 g, 20.9 mmol) was dissolved in ethanol (50 ml) under an atmosphere of nitrogen at ambient temperature. 2,6-Dibromopyridine (10.0 g, 41.4 mmol) was added and the solution heated to reflux. After 6 h the cooled reaction mixture was partitioned between diethyl ether (150 ml) and water (100 ml). Diethyl ether extracts were washed with water and saturated brine then dried over magnesium sulphate, filtered and evaporated in vacuo to give a semi-solid. Addition of isohexane, filtration and concentration in vacuo gave a residue that was purified by chromatography on silica gel eluting with 80% dichloromethane-isohexane to give 2-bromo-6-ethoxypyridine (1.7 g) as a colourless liquid: δH (400 MHz, CDCl3) 1.38 (3H, t, J 7), 4.34 (2H, quartet, J 7), 6.65 (1H, d, J 8), 7.02 (1H, d, J 7), 7.40 (1H, dd, J 7 and 8); m/z (ES+) 202/204 (M++H).
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Synthesis routes and methods IV

Procedure details

To a sodium ethoxide solution, prepared by addition of sodium (36 mg, 1.58 mmol) to ethanol (2 mL), was added 2,6-dibromopyridine (250 mg, 1.06 mmol). The mixture was stirred at 90° C. for 2.5 h, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient) to afford 163 mg of 156.1 as a colorless oil. LCMS (2 min gradient) RT=1.68 min, 202.1 (M+H)+.
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250 mg
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Synthesis routes and methods V

Procedure details

A mixture of 2,6-dibromopyridine (1.5 g) in ethanol (6 mL) was treated with sodium ethoxide (3.55 mL) solution dropwise and resulting mixture was refluxed for 18 hours. The mixture was allowed to cool to room temperature and poured into a beaker containing 5% sodium bicarbonate, extracted with diethyl ether. The combined organics were washed with brine, dried, evaporated in vacuo and purified by column chromatography on silica gel (1-3% methanol in dichloromethane) to obtain the title compound (0.840 g) having the following physical data.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of 2-bromo-6-ethoxypyridine with potassium amide in liquid ammonia?

A: While this compound primarily undergoes an addition-elimination reaction with potassium amide in liquid ammonia to yield 2-amino-6-ethoxypyridine, a significant portion of the reaction proceeds through an unusual pathway. This pathway involves a ring transformation, resulting in the formation of 4-amino-2-methylpyrimidine. [, ]

Q2: Does the presence of other nucleophiles influence the reaction of this compound with potassium amide?

A: Yes, the presence of other nucleophiles, like thiophenoxide, can significantly alter the reaction pathway. Instead of the ring transformation observed with potassium amide alone, the reaction in the presence of thiophenoxide primarily yields 2-ethoxy-6-(phenylthio)pyridine. This suggests that the added nucleophile intercepts a potential reaction intermediate, preventing the ring transformation. [, ]

Q3: Are there any observed rearrangements during the reactions of this compound with strong bases?

A: Yes, an abnormal rearrangement has been observed during the reaction of this compound with potassium amide. This rearrangement leads to the formation of 4-amino-6-ethoxypyridine alongside the expected 2-amino-6-ethoxypyridine. The mechanism of this rearrangement is still under investigation. []

Q4: How does the reactivity of this compound compare to other halogenated pyridine derivatives?

A: The reactivity of this compound differs significantly from other halogenated pyridines. For instance, while 3-bromo- and 4-bromopyridine react with potassium amide to yield mixtures of 3-amino- and 4-aminopyridine through a 3,4-pyridyne intermediate, this compound does not show this behavior. The presence of the ethoxy group at the 6-position likely influences the reaction pathway and prevents the formation of a similar pyridyne intermediate. []

Q5: What is the significance of the observed ring transformation in the reaction of this compound?

A: The ring transformation observed in the reaction of this compound with potassium amide is significant for several reasons. Firstly, it highlights the unique reactivity of this compound compared to other halogenated pyridines. Secondly, it demonstrates the potential of using specific reaction conditions to drive unusual transformations in heterocyclic chemistry. Lastly, it opens up possibilities for synthesizing pyrimidine derivatives from readily available pyridine starting materials. [, ]

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